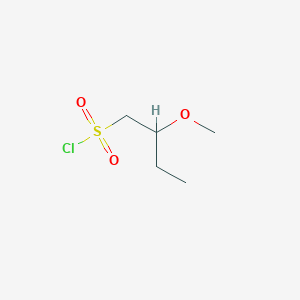![molecular formula C22H20N2O3S B3019497 4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 899965-55-0](/img/structure/B3019497.png)
4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "4-(3-methylbenzyl)-2-(p-tolyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide" belongs to the class of 1,2,4-benzothiadiazine dioxides, which are heterocyclic compounds featuring a benzene ring fused with a thiadiazine ring and two sulfonyl groups. These compounds are of significant interest due to their diverse biological activities and potential applications in medicinal chemistry and industry.
Synthesis Analysis
The synthesis of benzothiadiazine dioxides can be achieved through various methods. One approach involves the ring contraction of dihydrobenzo[f][1,2,5]thiadiazepine dioxides, which can be synthesized from commercially available building blocks such as Fmoc-protected amino acids, 2-nitrobenzenesulfonyl chlorides, and bromo ketones . Another method includes the solid-phase synthesis of 1,2,4-benzothiadiazin-3-one 1,1-dioxides, which is advantageous for drug discovery due to the high purity of the compounds and the ability to introduce diversity at four points in the molecule . Additionally, parallel solution-phase synthesis has been used to create derivatives of 4H-benzo[1,4]thiazin-3-one and 1,1-dioxo-1,4-dihydro-2H-1lambda6-benzo[1,4]thiazin-3-one using 1,5-difluoro-2,4-dinitrobenzene as a starting material .
Molecular Structure Analysis
The molecular structure of benzothiadiazine dioxides has been characterized by crystallographic studies. These compounds typically exist as 4H tautomers with a puckered heterocyclic ring. The crystal structures reveal various interactions, such as hydrogen bonding and quadrupolar interactions, which can influence the compound's properties and reactivity .
Chemical Reactions Analysis
Benzothiadiazine dioxides can undergo a range of chemical reactions, including ring contractions, eliminations, and cyclizations. The reactivity of these compounds can be influenced by the substituents on the benzene and thiadiazine rings, as well as by the presence of the sulfonyl groups. The elimination reactions can be studied using DFT methods to understand the energetics and mechanisms involved .
Physical and Chemical Properties Analysis
The physical and chemical properties of benzothiadiazine dioxides are influenced by their molecular structure. The presence of sulfonyl groups contributes to their polarity and potential solubility in various solvents. These compounds' crystal structures, which include hydrogen bonding and other non-covalent interactions, can affect their melting points, solubility, and stability. The diverse substituents that can be introduced at different points in the molecule allow for a wide range of physical and chemical properties, making them suitable for various applications .
Propriétés
IUPAC Name |
2-(4-methylphenyl)-4-[(3-methylphenyl)methyl]-1,1-dioxo-1λ6,2,4-benzothiadiazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O3S/c1-16-10-12-19(13-11-16)24-22(25)23(15-18-7-5-6-17(2)14-18)20-8-3-4-9-21(20)28(24,26)27/h3-14H,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDPJGFYPYGDOCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)N(C3=CC=CC=C3S2(=O)=O)CC4=CC=CC(=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-bromophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B3019414.png)
![2-[(3,4,5-trimethoxyphenyl)methylidene]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B3019415.png)







![4-bis[(5-methyl-2-propan-2-ylcyclohexyl)oxy]phosphinothioyl-N,N-dimethylaniline](/img/structure/B3019431.png)



